molecular formula C10H12O2 B13800112 1-(4,5,6,7-Tetrahydro-1-benzofuran-7-yl)ethanone

1-(4,5,6,7-Tetrahydro-1-benzofuran-7-yl)ethanone

Cat. No.: B13800112
M. Wt: 164.20 g/mol
InChI Key: WZFLKMOUDKWVLE-UHFFFAOYSA-N
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Description

1-(4,5,6,7-Tetrahydro-1-benzofuran-7-yl)ethanone is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5,6,7-Tetrahydro-1-benzofuran-7-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with ethylene glycol in the presence of an acid catalyst to form the benzofuran ring . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled is also a common practice to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4,5,6,7-Tetrahydro-1-benzofuran-7-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated benzofurans.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4,5,6,7-Tetrahydro-1-benzofuran-7-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(4,5,6,7-Tetrahydro-1-benzofuran-7-yl)ethanone is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-(4,5,6,7-tetrahydro-1-benzofuran-7-yl)ethanone

InChI

InChI=1S/C10H12O2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h5-6,9H,2-4H2,1H3

InChI Key

WZFLKMOUDKWVLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCC2=C1OC=C2

Origin of Product

United States

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